2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

Catalog No.
S2849907
CAS No.
572882-25-8
M.F
C9H10ClNO3S
M. Wt
247.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

CAS Number

572882-25-8

Product Name

2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

IUPAC Name

2-chloro-N-(4-methylsulfonylphenyl)acetamide

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.69

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

HNTBRCDGAKVWJX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl

Solubility

not available

Antibacterial Activity

Specific Scientific Field: Microbiology and antimicrobial research.

Summary of Application: Hybrid antimicrobials that combine the effects of two or more agents have emerged as a promising therapeutic strategy. In this context, 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide derivatives have been synthesized. These compounds combine the thiazole and sulfonamide groups, both of which exhibit known antibacterial activity .

Experimental Procedures:

    Synthesis: The compound can be synthesized through organic chemical reactions. Detailed synthetic pathways involve the introduction of the chloro group, followed by the addition of the methylsulfonyl and phenyl groups to the acetamide backbone.

    Characterization: Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the compound’s structure.

2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide is an organic compound characterized by its unique structure, which includes a chloro group and a methylsulfonyl substituent on a phenyl ring. The compound has the molecular formula C10H12ClN2O3SC_{10}H_{12}ClN_{2}O_{3}S and is notable for its potential applications in medicinal chemistry due to its biological activity and ability to interact with various biochemical pathways.

  • Oxidation: 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide can be oxidized to form various derivatives, depending on the reagents and conditions used.
  • Reduction: Reduction reactions may convert the compound into its reduced forms, affecting its biological properties.
  • Substitution: The compound can participate in substitution reactions where the chloro group is replaced by other functional groups, leading to new derivatives with potentially different activities.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, pH) play a crucial role in determining the reaction outcomes .

2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It primarily targets glutathione S-transferases, which are involved in detoxification processes. This inhibition can lead to altered cellular responses and may have implications in cancer therapy and other diseases where glutathione S-transferases play a critical role .

Mechanism of Action

The mechanism of action involves binding interactions with biomolecules, leading to enzyme inhibition or activation and subsequent changes in gene expression. The compound's effects on cellular processes vary with dosage and time, indicating its potential utility in pharmacological applications .

The synthesis of 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide typically involves several steps:

  • Formation of the Chloro Group: Introduction of the chloro group onto the acetamide backbone.
  • Methylsulfonyl Substitution: The methylsulfonyl group is introduced via nucleophilic substitution or other organic reactions.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

Specific synthetic pathways may vary based on starting materials and desired purity levels .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its inhibitory effects on enzymes, it could be explored for developing new therapeutic agents.
  • Biochemical Research: It serves as a tool for studying enzyme functions and cellular processes involving glutathione S-transferases .

Interaction studies have shown that 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide can influence metabolic pathways by interacting with specific enzymes or cofactors. Its transport and distribution within biological systems are also under investigation, as these factors significantly affect its efficacy and safety profile .

Several compounds share structural similarities with 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Chloro-N-(4-methylphenyl)acetamideC9H10ClNOLacks methylsulfonyl group; simpler structure
2-Chloro-N-(4-sulfamoylphenyl)acetamideC10H12ClN2O3SContains a sulfamoyl group instead; different biological activity
2-Chloro-N-(4-trifluoromethylphenyl)acetamideC9H7ClF3NOTrifluoromethyl group; enhanced lipophilicity

These comparisons show that while similar compounds may share a chloro or acetamide functionality, the presence of distinct substituents like methylsulfonyl significantly influences their biological activity and potential applications .

XLogP3

1.2

Dates

Modify: 2023-08-17

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